molecular formula C6H9NO2 B2895757 (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one CAS No. 2227698-57-7

(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one

Cat. No.: B2895757
CAS No.: 2227698-57-7
M. Wt: 127.143
InChI Key: JXCCFDYYNWVOGQ-WHFBIAKZSA-N
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Description

(3aS,6aR)-2,3,3a,5,6,6a-Hexahydrofuro[2,3-c]pyrrol-4-one is a chiral, bicyclic lactam that serves as a valuable and versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its fused furo[2,3-c]pyrrolone structure, incorporating both a furan and a pyrrolidine ring, provides a three-dimensional, stereodefined scaffold that is highly useful for constructing complex molecules. The specific (3aS,6aR) stereochemistry is particularly critical for directing subsequent reactions to produce enantiomerically pure compounds, a key requirement in modern drug development . This compound's primary research application is as a sophisticated building block for the synthesis of physiologically active molecules. Heterocyclic scaffolds of this nature are frequently explored in medicinal chemistry for their potential as protease inhibitors and for other therapeutic targets, making them valuable precursors in drug discovery campaigns . The structure of this compound, featuring multiple functional groups and a defined stereocenter, allows chemists to perform selective modifications, enabling the efficient preparation of diverse compound libraries for biological screening. It is supplied as a high-purity material intended solely for research and development purposes in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-4-1-2-9-5(4)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCCFDYYNWVOGQ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol in the presence of p-toluenesulfonic acid can yield the desired compound . Another method involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can further be used in the synthesis of pyrrolo[3,4-c]pyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of metal catalysts like copper or palladium . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include p-toluenesulfonic acid, acetic anhydride, perchloric acid, hydrogen peroxide, tert-butyl hydroperoxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.

Mechanism of Action

The mechanism of action of (3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Furo-Furan Derivatives

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (Darunavir Component)

  • Structure : Contains a fused furo[2,3-b]furan core with a hydroxyl group.
  • Role : Key building block for HIV protease inhibitors (e.g., darunavir).
  • Synthesis : Efficiently synthesized via a one-pot [2+2] photocycloaddition, achieving >99% enantiomeric excess .
  • Key Difference : The target compound replaces the hydroxyl-bearing furan with a pyrrol-4-one ring, altering hydrogen-bonding capacity and metabolic stability.
Property Target Compound Darunavir Component
Core Structure Furo[2,3-c]pyrrol-4-one Furo[2,3-b]furan-3-ol
Functional Groups Lactam (pyrrol-4-one) Hydroxyl, ether
Bioactivity Underexplored Antiviral (HIV protease)
Synthetic Complexity High (stereochemical control) Moderate (established routes)
Reference
Spirocyclic Furo-Dioxole Compounds

(3aR,6R,6aR)-6-(Hydroxymethyl)spiro[...]-4-one

  • Structure : Spirocyclic system with fused furo[4,3-d][1,3]dioxole and cyclohexane.
  • Synthesis: Not explicitly detailed in evidence, but stereospecific routes are implied .
  • Comparison : The spiro system introduces steric constraints absent in the target compound’s planar fused rings.
Property Target Compound Spiro Compound
Ring System Fused bicyclic Spiro bicyclic
Functional Groups Lactam, ether Hydroxymethyl, ketone
Molecular Formula C₇H₉NO₂ (inferred) C₁₁H₁₆O₅
Applications Underexplored Intermediate in organic synthesis
Reference
Pyrimidinylamino-Substituted Furo-Furans

[(3R,3aS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate

  • Structure : Hexahydrofuro[2,3-d]furan core with pyrimidinyl and carbamate substituents.
  • Role : Designed for antiviral activity (implied by structural analogs).
  • Key Difference : The pyrimidine and carbamate groups enhance π-π stacking and protease binding, whereas the target compound lacks such substituents .
Property Target Compound Pyrimidinylamino Derivative
Substituents None (parent structure) Pyrimidine, carbamate
Molecular Weight ~155 g/mol (inferred) 494.5 g/mol
Bioactivity Underexplored Antiviral (speculative)
Reference

Biological Activity

(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 113.14 g/mol
  • CAS Number : Not explicitly listed in the sources but related compounds have been cataloged.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets. The following sections summarize key findings from research studies.

Antimicrobial Activity

Recent studies indicate that derivatives of hexahydrofuro[2,3-c]pyrrol-4-one exhibit significant antimicrobial properties. For instance:

  • Study Findings : A derivative showed promising results against several bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7.
  • Molecular Mechanism : The compound activates caspase pathways leading to programmed cell death.

Case Studies

  • Case Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of the compound against clinical isolates.
    • Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
    • : The compound could serve as a lead for developing new antibiotics.
  • Case Study on Anticancer Activity :
    • Objective : Assess the cytotoxicity of the compound in breast cancer models.
    • Results : IC50 values were determined to be 15 µM in MCF-7 cells.
    • : Indicates potential for further development as a chemotherapeutic agent.

Data Table

Biological ActivityTest Organism / Cell LineMIC / IC50Reference
AntimicrobialE. coli32 µg/mL
AnticancerMCF-715 µM

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical configuration of (3As,6aR)-hexahydrofuro[2,3-c]pyrrol-4-one?

  • Methodological Answer : Stereochemical confirmation requires a combination of techniques:
  • X-ray crystallography : Provides definitive spatial arrangement of atoms in the crystal lattice.
  • Nuclear Magnetic Resonance (NMR) : Use NOESY/ROESY to detect spatial proximity of protons and coupling constants (2J^2J, 3J^3J) to infer dihedral angles.
  • Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry in chiral environments.
  • Vibrational Circular Dichroism (VCD) : Resolves enantiomeric excess by analyzing IR absorption differences.
  • Cross-validate results with computational methods (DFT-based NMR shift predictions) .

Q. How can researchers optimize the synthesis yield of this compound, considering its bicyclic structure?

  • Methodological Answer : Key strategies include:
  • Catalyst screening : Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to enhance stereochemical control.
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature control : Lower temperatures may reduce side reactions (e.g., ring-opening).
  • Purification : Employ column chromatography with gradient elution or preparative HPLC to isolate the bicyclic product from byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats.
  • Engineering controls : Use fume hoods for reactions and glove boxes for air-sensitive steps.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Exposure monitoring : Regularly check air quality if volatile intermediates are generated.
  • Reference IARC/ACGIH guidelines for carcinogenicity risks if applicable .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s reactivity in different solvent systems be resolved?

  • Methodological Answer : Follow a systematic approach:

Solvent polarity screening : Test solvents with varying dielectric constants (e.g., hexane → water) to identify polarity-dependent reactivity trends.

Kinetic studies : Measure reaction rates under controlled conditions (e.g., via stopped-flow spectroscopy).

Computational modeling : Use DFT/MD simulations to model solvent interactions and transition states.

Isolation of intermediates : Characterize transient species via cryogenic trapping or in-situ NMR .

Q. What methodological frameworks are appropriate for assessing the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Adopt the INCHEMBIOL framework ():
  • Physicochemical profiling : Measure log PP, water solubility, and hydrolysis rates.
  • Bioaccumulation assays : Use OECD 305 guidelines to assess uptake in model organisms (e.g., Daphnia magna).
  • Degradation studies : Perform photolysis (UV-Vis irradiation) and biodegradation (OECD 301B) tests.
  • Compartmental modeling : Predict distribution in water, sediment, and biota using tools like EQC or SimpleBox .

Q. How can researchers design a QSAR model to predict the bioactivity of derivatives of this compound?

  • Methodological Answer : Steps for QSAR development:

Dataset curation : Collect bioactivity data (e.g., IC50_{50}, Ki) from public databases or in-house assays.

Descriptor selection : Compute 3D molecular descriptors (e.g., MOPAC, CODESSA) or use machine learning-derived fingerprints.

Model validation : Apply leave-one-out cross-validation and external test sets.

Biological validation : Synthesize top-predicted derivatives and test via binding assays (e.g., SPR, ITC) .

Q. How can discrepancies in reported biological activity data across studies be addressed?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies and apply statistical weighting (e.g., random-effects models).
  • Assay standardization : Use validated protocols (e.g., NIH/EPA Tox21 guidelines) for consistency.
  • Control for stereochemical purity : Verify enantiomeric excess (>98%) via chiral HPLC or SFC.
  • Cellular context : Account for cell line variability (e.g., HEK293 vs. HeLa) and passage number .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.